2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C11H12ClN3S . It is a pyrimidine derivative, which is a class of compounds that have been found to have significant biological importance . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrimidine ring substituted with a chlorine atom and a piperidine ring . The exact mass of the molecule is 253.0440463 g/mol .
Physical And Chemical Properties Analysis
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” has a molecular weight of 253.75 g/mol . It has a topological polar surface area of 57.3 Ų and a complexity of 247 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Piperidine Derivatives
- Scientific Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Piperidine Derivatives
- Scientific Field : Pharmacology
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Piperidine Derivatives
- Scientific Field : Pharmacology
- Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
- Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
properties
IUPAC Name |
2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVJXHVPLGUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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